![molecular formula C18H17ClO3 B4765691 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate](/img/structure/B4765691.png)
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate
Overview
Description
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate, also known as THN-CHMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety, seizures, and pain.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has been found to have several biochemical and physiological effects. It has been shown to increase the duration of GABA-A receptor currents, enhance the binding of GABA to the receptor, and increase the potency of GABA. 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has also been found to increase the threshold for seizure induction and reduce the severity of seizures in animal models. In addition, it has been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in neurological processes. However, 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate. One area of interest is the development of new drugs based on 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate for the treatment of epilepsy and chronic pain. Another area of interest is the study of the role of the GABA-A receptor in neurological processes using 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate as a tool. Further research is also needed to explore the pharmacokinetics and pharmacodynamics of 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate in vivo, as well as its potential side effects and toxicity.
Scientific Research Applications
5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other neurological processes. 5,6,7,8-tetrahydro-2-naphthalenyl 5-chloro-2-methoxybenzoate has also been found to have anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-21-17-9-7-14(19)11-16(17)18(20)22-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPRQSMFIRILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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